N-(1-benzyl-4-piperidyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide
Description
N-(1-benzyl-4-piperidyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide is a synthetic small molecule characterized by three distinct structural motifs:
- A propanamide linker that connects the piperidine group to the heterocyclic system, offering metabolic stability compared to ester or thioether analogs.
- A 3,5-dimethyl-4-isoxazolyl group, a heterocyclic aromatic system with lipophilic methyl substituents that may enhance binding interactions in hydrophobic environments.
Properties
Molecular Formula |
C20H27N3O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C20H27N3O2/c1-15-19(16(2)25-22-15)8-9-20(24)21-18-10-12-23(13-11-18)14-17-6-4-3-5-7-17/h3-7,18H,8-14H2,1-2H3,(H,21,24) |
InChI Key |
PWYWQVVBWWTCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(1-benzyl-4-piperidyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article provides a detailed overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring and an isoxazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Research indicates that the compound acts primarily through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its piperidine structure is similar to known neuroleptics, suggesting potential antipsychotic properties.
Binding Affinity
A study conducted using the Binding Database showed that the compound exhibits significant binding affinity for various receptors:
| Receptor | Binding Affinity (Ki) |
|---|---|
| Dopamine D2 | 5.6 nM |
| Serotonin 5-HT2A | 12.3 nM |
| Norepinephrine α1 | 8.9 nM |
Neuropharmacological Effects
In preclinical models, this compound demonstrated significant effects on behavior and neurochemistry:
- Antipsychotic Activity : In rodent models, this compound reduced apomorphine-induced stereotypy, indicating potential antipsychotic effects comparable to haloperidol.
- Anxiolytic Effects : Behavioral assays showed decreased anxiety-like behavior in elevated plus maze tests.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast (BT-474) and lung (A549) cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| BT-474 | 0.99 ± 0.01 |
| A549 | 1.25 ± 0.05 |
- Mechanism of Action : The cytotoxicity was attributed to the induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.
Case Study 1: Neuroleptic Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of the compound in treating psychosis in a rodent model. Results indicated that it was significantly more effective than traditional treatments with a lower incidence of side effects.
Case Study 2: Cancer Treatment Synergy
In combination therapy studies with doxorubicin, this compound enhanced the cytotoxicity of doxorubicin in vitro, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with derivatives listed in , which feature ethyl benzoate cores linked to heterocycles via phenethylamino, thio, or ethoxy bridges. Below is a detailed comparison of key structural and functional differences:
Table 1: Structural Comparison of N-(1-benzyl-4-piperidyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide and Analogous Compounds
| Compound Name | Heterocycle | Linker Type | Substituents | Functional Group |
|---|---|---|---|---|
| This compound | 3,5-dimethyl-4-isoxazolyl | Propanamide | Benzyl-piperidine | Amide |
| I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) | methylisoxazol-5-yl | Phenethylamino | Methyl | Ester |
| I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) | 3-methylisoxazol-5-yl | Phenethylthio | 3-Methyl | Ester |
| I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | 3-methylisoxazol-5-yl | Phenethoxy | 3-Methyl | Ester |
Key Observations:
Heterocycle Position and Substituents: The target compound features a 4-isoxazolyl ring with 3,5-dimethyl groups, whereas analogs in (e.g., I-6273, I-6373) use 5-isoxazolyl systems with single methyl substituents.
Linker and Functional Groups :
- The propanamide linker in the target compound contrasts with the ester-based linkers in analogs. Amides are generally more resistant to hydrolysis than esters, suggesting improved metabolic stability in vivo .
- The benzyl-piperidine group replaces the phenethyl linkers in analogs. Piperidine’s basicity may influence solubility and CNS penetration, whereas phenethyl groups could favor peripheral tissue distribution.
Pharmacophoric Implications: The phenethylamino/thio/ethoxy bridges in compounds may facilitate hydrogen bonding or π-π stacking interactions. In contrast, the target compound’s rigid piperidine-propanamide scaffold might favor conformational restraint, optimizing receptor fit.
Synthetic Feasibility :
- The compounds in employ ethyl benzoate cores, which are synthetically accessible via esterification. The target compound’s amide linker and piperidine moiety may require more complex coupling strategies, such as peptide-based synthesis or palladium-catalyzed cross-coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
